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Introduction
6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a fluorescently

labeled deoxyglucose analog used to monitor glucose uptake in living cells.[1][2][3][4] The

fluorescent NBD group allows for the visualization and quantification of glucose transport using

fluorescence microscopy, flow cytometry, and fluorescence plate readers.[5][6] 6-NBDG is a

valuable tool for studying glucose metabolism in various cell types and for screening potential

modulators of glucose transport. This document provides detailed application notes and

protocols for the effective use of 6-NBDG in fluorescence microscopy.

Recent studies have sparked a discussion regarding the primary mechanism of 6-NBDG
uptake. While it has been shown to be a substrate for glucose transporters (GLUTs),

particularly GLUT1, some evidence suggests that its cellular entry can also occur through

transporter-independent mechanisms.[7][8][9] This is a critical consideration in experimental

design and data interpretation. It is recommended to use appropriate controls, such as GLUT

inhibitors, to elucidate the specific uptake pathway in the experimental model of interest.[9]

Physicochemical and Spectral Properties
Proper handling and storage of 6-NBDG are crucial for maintaining its fluorescence and

biological activity.
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Property Value Reference

Molecular Weight 342.26 g/mol [1]

Appearance Orange to red solid [1]

Excitation Maximum (Ex) ~465-488 nm [1][2][10]

Emission Maximum (Em) ~535-550 nm [2][6][10]

Solvent for Stock Solution DMSO [1]

Storage Conditions
-20°C, protect from light,

stored under nitrogen
[1]

Note: The exact excitation and emission maxima of NBD fluorescence can be sensitive to the

local environment.[10] It is advisable to determine the optimal settings for your specific

instrumentation.

Experimental Protocols
The following are generalized protocols for measuring glucose uptake using 6-NBDG in

mammalian cells. Optimization of incubation times, 6-NBDG concentration, and cell density is

recommended for each specific cell type and experimental condition.

Protocol 1: Live-Cell Imaging of Glucose Uptake in
Adherent Cells
This protocol is suitable for real-time or endpoint imaging of glucose uptake in cells cultured in

chambered coverglasses or multi-well plates.

Materials:

Adherent cells cultured on glass-bottom dishes or plates

6-NBDG stock solution (e.g., 10 mM in DMSO)

Glucose-free Krebs-Ringer-HEPES (KRH) buffer or other suitable glucose-free medium
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Complete culture medium

Phosphate-Buffered Saline (PBS)

Fluorescence microscope equipped with appropriate filters for 6-NBDG (e.g., FITC/GFP

channel) and a stage-top incubator for live-cell imaging.

Procedure:

Cell Seeding: Seed cells at a density that will result in 80-90% confluency on the day of the

experiment.[11]

Glucose Starvation:

Wash the cells twice with warm, glucose-free KRH buffer.[12]

Incubate the cells in glucose-free KRH buffer for 30-60 minutes at 37°C in a CO2

incubator. This step depletes intracellular glucose stores and enhances the signal-to-

background ratio.[12]

6-NBDG Incubation:

Prepare the 6-NBDG working solution by diluting the stock solution in glucose-free KRH

buffer to the desired final concentration (typically 50-200 µM).[1][7]

Remove the starvation buffer and add the 6-NBDG working solution to the cells.

Incubate for 15-60 minutes at 37°C.[11] The optimal incubation time should be determined

empirically.[6][13]

Washing:

Remove the 6-NBDG solution and wash the cells three times with ice-cold PBS to stop the

uptake and remove extracellular fluorescence.[11][14]

Imaging:

Add fresh PBS or an appropriate imaging buffer to the cells.
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Image the cells using a fluorescence microscope. For live-cell imaging, maintain the cells

at 37°C and 5% CO2.

Protocol 2: Glucose Uptake Assay using Flow Cytometry
This protocol allows for the quantification of glucose uptake in a population of single cells.

Materials:

Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution

6-NBDG stock solution (e.g., 10 mM in DMSO)

Glucose-free RPMI or other suitable glucose-free medium

Complete culture medium

Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) (FACS

buffer)

Flow cytometer with a 488 nm laser for excitation.

Procedure:

Cell Preparation:

Harvest and wash the cells with PBS.

Resuspend the cells in glucose-free medium at a concentration of 1 x 10^6 cells/mL.

Glucose Starvation: Incubate the cell suspension in glucose-free medium for 30-60 minutes

at 37°C.

6-NBDG Incubation:

Add 6-NBDG to the cell suspension to a final concentration of 50-200 µM.

Incubate for 15-60 minutes at 37°C.
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Washing:

Stop the uptake by adding 10 volumes of ice-cold FACS buffer.

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

Resuspend the cell pellet in ice-cold FACS buffer and repeat the wash step twice.

Flow Cytometry Analysis:

Resuspend the final cell pellet in an appropriate volume of FACS buffer.

Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel

(e.g., FITC).

Data Analysis and Interpretation
Fluorescence intensity of 6-NBDG can be quantified using image analysis software (e.g.,

ImageJ/Fiji) for microscopy data or the instrument's software for flow cytometry and plate

reader data.[14] For microscopy, the mean fluorescence intensity per cell or the percentage of

fluorescent area can be calculated.[14] For flow cytometry, the geometric mean fluorescence

intensity of the cell population is typically used.

It is crucial to normalize the fluorescence data to account for variations in cell number. This can

be achieved by performing a protein assay on parallel samples or by co-staining with a nuclear

dye (e.g., Hoechst) to count the number of cells per field of view.[6][12]
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1. Seed Cells
(80-90% confluency)

2. Glucose Starvation
(30-60 min in glucose-free medium)

3. 6-NBDG Incubation
(50-200 µM for 15-60 min)

4. Wash Cells
(3x with ice-cold PBS)

5. Image Acquisition
(Fluorescence Microscope)

6. Data Analysis
(Quantify fluorescence intensity)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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